molecular formula C8H9Cl2NO2 B591895 (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride CAS No. 37085-27-1

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

Cat. No.: B591895
CAS No.: 37085-27-1
M. Wt: 222.065
InChI Key: YPIVOEYNISLYJX-OGFXRTJISA-N
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Description

®-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is a chiral amino acid derivative with a chlorine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-chlorobenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, forming 3-chlorobenzonitrile.

    Reduction: The nitrile group is then reduced to an amine group using hydrogen gas and a palladium catalyst, yielding 3-chlorobenzylamine.

    Strecker Synthesis: The amine undergoes Strecker synthesis, where it reacts with potassium cyanide and ammonium chloride to form ®-2-amino-2-(3-chlorophenyl)acetonitrile.

    Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid group, resulting in ®-2-amino-2-(3-chlorophenyl)acetic acid.

    Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride often involve large-scale Strecker synthesis and subsequent hydrolysis. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

®-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are employed for substitution reactions.

Major Products

    Oxidation: Formation of ®-2-amino-2-(3-nitrophenyl)acetic acid.

    Reduction: Formation of ®-2-amino-2-(3-chlorophenyl)ethanol.

    Substitution: Formation of ®-2-amino-2-(3-methoxyphenyl)acetic acid.

Scientific Research Applications

®-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of ®-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(4-chlorophenyl)acetic acid hydrochloride
  • 2-amino-2-(2-chlorophenyl)acetic acid hydrochloride
  • 2-amino-2-(3-bromophenyl)acetic acid hydrochloride

Uniqueness

®-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is unique due to its specific chiral configuration and the position of the chlorine atom on the phenyl ring. This configuration can result in distinct biological activity and chemical reactivity compared to its isomers and analogs.

Properties

IUPAC Name

(2R)-2-amino-2-(3-chlorophenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIVOEYNISLYJX-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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